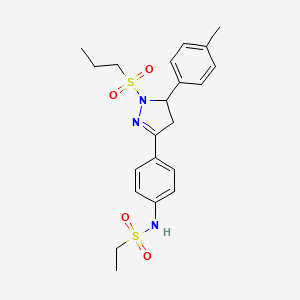

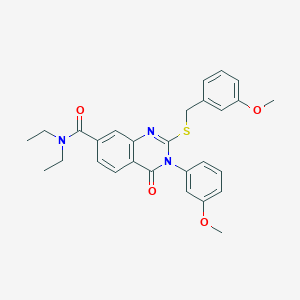

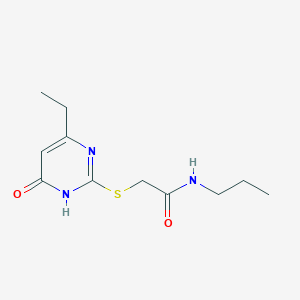

N-(4-(1-(propylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-(1-(propylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C21H27N3O4S2 and its molecular weight is 449.58. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A study by Alsaedi et al. (2019) demonstrated the synthesis of novel pyrazolo[1,5-a]pyrimidine ring systems, incorporating phenylsulfonyl moiety through reactions with various substituted aminoazopyrazole derivatives. This research highlights the antimicrobial potential of the synthesized sulfone derivatives, some of which showed activities exceeding that of the reference drug. Interestingly, derivatives with a single sulfone group were found to be more effective against bacteria and fungi than those with two sulfone groups (Alsaedi, Farghaly, & Shaaban, 2019).

Conformational Studies

Borges et al. (2014) provided insights into the crystal structures of compounds used in antileishmania studies, revealing significant conformational differences between molecules in the solid state. This study contributes to the understanding of how molecular conformations can impact the bioactivity of compounds in aqueous media, offering a basis for further exploration of related sulfonamide compounds (Borges et al., 2014).

Potential Therapeutic Applications

Research on celecoxib derivatives by Küçükgüzel et al. (2013) explored the synthesis of novel sulfonamides and their evaluation as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. This study underscores the multifaceted potential of sulfonamide derivatives in therapeutic applications, with specific compounds displaying significant bioactivities and low gastric toxicity, pointing towards their development as therapeutic agents (Küçükgüzel et al., 2013).

Bioactivity and Synthesis Methods

Further, the work by Meierhoefer et al. (2005) on the preparation of pyrazol-benzenesulfonamides from polylithiated C(α),N-phenylhydrazones outlines a novel synthesis method contributing to the chemical repertoire for creating biologically active sulfonamides. This demonstrates the continuous evolution of synthesis techniques to access new compounds with potential bioactivities (Meierhoefer et al., 2005).

Mechanism of Action

Target of Action

The compound is a type of sulfonamide. Sulfonamides are known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid, which is crucial for DNA replication .

Mode of Action

Sulfonamides, such as this compound, typically act by mimicking the natural substrate of an enzyme in their target organism, thereby inhibiting the enzyme’s function .

Biochemical Pathways

In the case of many sulfonamides, the inhibited enzyme is involved in the synthesis of folic acid, a key component in the biochemical pathway of DNA synthesis .

Result of Action

The ultimate effect of sulfonamides is usually the inhibition of growth and replication of the target organism .

Action Environment

The efficacy and stability of sulfonamides can be influenced by various factors, including pH levels, presence of other drugs, and individual patient characteristics .

Properties

IUPAC Name |

N-[4-[3-(4-methylphenyl)-2-propylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4S2/c1-4-14-30(27,28)24-21(18-8-6-16(3)7-9-18)15-20(22-24)17-10-12-19(13-11-17)23-29(25,26)5-2/h6-13,21,23H,4-5,14-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIANQYICAZESMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)CC)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2963136.png)

![Methylethyl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2963141.png)

![4-(furan-2-yl)-2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2963149.png)

![6-iodo-N'-[4-(trifluoromethyl)benzoyl]imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2963153.png)

![3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2963158.png)